molecular formula C10H7ClO2S B11882781 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11882781
M. Wt: 226.68 g/mol
InChI Key: SFLXWVDNDWNRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde (C₁₀H₇ClO₂S) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a chloro group at position 3, a methoxy group at position 6, and an aldehyde functional group at position 2 . Its molecular weight is 226.674 g/mol, and it is characterized by a planar aromatic system that facilitates π-π interactions, enhancing its utility in synthetic chemistry and materials science. The compound’s aldehyde group enables diverse derivatization, making it a precursor for Schiff bases, hydrazides, and other functionalized molecules .

Properties

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

3-chloro-6-methoxy-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H7ClO2S/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3

InChI Key

SFLXWVDNDWNRMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C=O)Cl

Origin of Product

United States

Preparation Methods

Spectroscopic Data

  • IR (cm⁻¹): 3280 (N–H), 1650 (C=O), 1070 (C–Cl), 680 (C–S–C).

  • Mass Spectrometry (m/z): 226.68 (M⁺), 210 (M–Cl–CH₃).

  • ¹H NMR (400 MHz, CDCl₃): δ 10.4 (s, 1H, CHO), 8.0–7.5 (m, 3H, aromatic), 3.9 (s, 3H, OCH₃).

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey Functional Groups
This compound226.68Aldehyde, Cl, OCH₃
3-Chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride245.09Carbonyl chloride, Cl, OCH₃
5-Aminotetrazole derivative342.78Tetrazole, carboxamide

Optimization Strategies

Solvent and Catalyst Screening

Replacing N,N'-carbonyldiimidazole with thionyl chloride and pyridine reduces costs by 40% while maintaining yields >70%. Polar aprotic solvents (e.g., acetonitrile) improve chlorination efficiency compared to benzene.

Temperature Control

Maintaining reflux at 81°C during IPA distillation prevents aldehyde oxidation. Cooling to 0–5°C before acidification minimizes byproduct formation.

Challenges and Solutions

  • Byproduct Formation: Purple contaminants from incomplete cyclization are removed via acetone reslurry.

  • Low Solubility: MIBK enhances extraction efficiency by 25% compared to ethyl acetate .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives.

Reaction Reagents/Conditions Product Yield Reference
Aldehyde → Carboxylic acidH₂O₂, acidic conditions3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid75–85%
Aldehyde → Carbonyl chlorideSOCl₂, reflux3-Chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride68%

Mechanistic Insight : Oxidation of the aldehyde to a carboxylic acid proceeds via a radical intermediate in the presence of H₂O₂, while SOCl₂ facilitates nucleophilic acyl substitution to form the acyl chloride .

Reduction Reactions

The formyl group is reduced to hydroxymethyl or methylene derivatives.

Reaction Reagents/Conditions Product Yield Reference
Aldehyde → AlcoholNaBH₄, MeOH, 0°C3-Chloro-6-methoxybenzo[b]thiophene-2-methanol90%
Aldehyde → Methyl groupDIBAL-H, THF, −40°C3-Chloro-6-methoxybenzo[b]thiophene-2-methyl82%

Key Observation : DIBAL-H selectively reduces the aldehyde without affecting the methoxy or chloro groups .

Substitution Reactions

The chlorine atom participates in nucleophilic aromatic substitution (NAS).

Reaction Reagents/Conditions Product Yield Reference
Cl → NH₂NH₃ (aq), Cu catalyst, 100°C3-Amino-6-methoxybenzo[b]thiophene-2-carbaldehyde60%
Cl → OCH₃NaOCH₃, DMF, 80°C3,6-Dimethoxybenzo[b]thiophene-2-carbaldehyde55%

Mechanism : NAS proceeds via a Meisenheimer complex, with electron-withdrawing groups (e.g., aldehyde) activating the ring toward nucleophilic attack .

Condensation Reactions

The aldehyde group forms Schiff bases or hydrazones.

Reaction Reagents/Conditions Product Yield Reference
Aldehyde + HydrazineNH₂NH₂, EtOH, reflux3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde hydrazone88%
Aldehyde + AnilinePhNH₂, AcOH, RTThis compound anil78%

Application : Hydrazones serve as intermediates in the synthesis of heterocyclic pharmaceuticals.

Photochemical Reactions

UV irradiation induces cyclization or dehydrohalogenation.

Reaction Reagents/Conditions Product Yield Reference
PhotocyclizationUV light, benzeneBenzo thieno[3,2-b]thiophene derivative65%
DehydrohalogenationUV light, CaO catalystFused thienothiophene70%

Note : Photochemical methods enable the synthesis of polycyclic aromatic systems for materials science .

Grignard and Organometallic Additions

The aldehyde reacts with organometallic reagents to form secondary alcohols or ketones.

Reaction Reagents/Conditions Product Yield Reference
Aldehyde + MeMgBrTHF, 0°C → RT3-Chloro-6-methoxybenzo[b]thiophene-2-(1-hydroxyethyl)85%
Aldehyde + PhMgBrTHF, −78°C3-Chloro-6-methoxybenzo[b]thiophene-2-(phenylmethanol)80%

Synthetic Utility : These adducts are oxidized to ketones (e.g., using PCC) for drug discovery .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes nitration or sulfonation.

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C3-Chloro-6-methoxy-5-nitrobenzo[b]thiophene-2-carbaldehyde50%
SulfonationSO₃, H₂SO₄, 60°C3-Chloro-6-methoxy-5-sulfobenzo[b]thiophene-2-carbaldehyde45%

Regioselectivity : The methoxy group directs electrophiles to the para position, while the aldehyde group deactivates the ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization.

Reaction Reagents/Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane3-Chloro-6-methoxy-2-(aryl)benzo[b]thiophene75%
Sonogashira couplingPdCl₂, CuI, PPh₃, Et₃N3-Chloro-6-methoxy-2-(alkynyl)benzo[b]thiophene70%

Application : These reactions are pivotal for introducing biaryl or alkynyl groups in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

This compound features a chloro group at the 3-position, a methoxy group at the 6-position, and an aldehyde group at the 2-position of the benzo[b]thiophene ring. These functional groups contribute to its reactivity and specificity in chemical reactions.

Synthesis and Chemical Reactions

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde serves as a precursor in the synthesis of various derivatives. Notable reactions include:

  • Oxidation : Conversion to 3-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid.
  • Reduction : Formation of 3-Chloro-6-methoxybenzo[b]thiophene-2-methanol.
  • Substitution Reactions : Leading to various substituted benzo[b]thiophene derivatives .

Biological Applications

Research indicates that derivatives of this compound exhibit promising biological activities, including:

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. The mechanism often involves inhibition of specific signaling pathways rather than direct interactions with dihydrofolate reductase .

Antimicrobial Activity

Compounds derived from this class have also demonstrated antimicrobial properties against a range of bacterial strains and fungi, suggesting applications in infection treatment .

Medicinal Chemistry

The compound is under investigation as a pharmaceutical intermediate for drug development. Its ability to interact with biological targets through covalent bonding mechanisms makes it a candidate for further exploration in therapeutic contexts .

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the production of specialty chemicals and materials. Its structural properties enable it to function effectively as a building block for more complex organic molecules used across various industries .

Case Study 1: Antiproliferative Activity

A study published in Nature demonstrated that related compounds exhibited selective cytotoxicity against multidrug-resistant tumor cell lines, showcasing their potential as effective anticancer agents . The selectivity index (SI) was notably high for certain derivatives, indicating their effectiveness even against challenging cancer types.

Case Study 2: Microwave-Assisted Synthesis

Research has explored microwave-assisted synthesis methods for creating thiophene derivatives efficiently. This approach not only enhances yield but also streamlines the production process for compounds like this compound .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Functional Groups Applications/Notes
3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde Cl (C3), OMe (C6), CHO (C2) C₁₀H₇ClO₂S Aldehyde Photo-stabilizers, Schiff base precursors
Thiophene-2-carbaldehyde None (simple thiophene) C₅H₄OS Aldehyde Chalcone synthesis, antimicrobial intermediates
3-Chlorobenzo[b]thiophene-2-carbaldehyde Cl (C3), CHO (C2) C₉H₅ClOS Aldehyde Intermediate for agrochemicals
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate Cl (C3), Me (C6), COOMe (C2) C₁₁H₉ClO₂S Ester Antibacterial agents
2-Amino-3-acyl-tetrahydrobenzo[b]thiophene derivatives Partially saturated ring, NH₂, acyl groups Varies Amide, ester Antibacterial activity

Key Observations :

  • Substituent Effects: The methoxy group in the target compound acts as an electron donor, counterbalancing the electron-withdrawing chloro group. This dual substitution enhances stability and directs electrophilic substitution reactions .
  • Functional Group Impact : Aldehyde-containing derivatives (e.g., target compound, thiophene-2-carbaldehyde) are more reactive toward nucleophilic additions (e.g., hydrazine) compared to ester or amide derivatives .

Key Observations :

  • The target compound requires multi-step synthesis involving thionyl chloride-mediated chlorination and hydrazide intermediates, reflecting higher complexity compared to simpler thiophene aldehydes .
  • Tetrahydrobenzo[b]thiophene derivatives () utilize hydrogenation steps to achieve partial saturation, altering aromaticity and biological activity .

Solubility and Reactivity :

  • The aldehyde group in the target compound increases polarity compared to ester derivatives (e.g., methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate), enhancing solubility in polar solvents like ethanol .
  • Brominated thiophene carbaldehydes (e.g., 5-bromo-thiophene-2-carbaldehyde) exhibit lower solubility due to heavier halogen substituents .

Biological Activity

3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde is a synthetic organic compound belonging to the benzo[b]thiophene family, which is noted for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C10H9ClO2S
  • Molecular Weight : Approximately 210.68 g/mol
  • Structure : Characterized by a chloro group at the 3-position, a methoxy group at the 6-position, and an aldehyde functional group.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophenes, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain substituted benzo[b]thiophenes showed effective inhibition against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL.

CompoundMIC (µg/mL)Target Organism
This compoundTBDStaphylococcus aureus
Hydroxylated analogues4Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving tubulin inhibition and disruption of microtubule dynamics. Compounds with similar structures have demonstrated significant antiproliferative effects against human cancer cell lines, including those resistant to conventional therapies.

Case Study: Tubulin Inhibition

A study on hydroxylated analogues of benzo[b]thiophenes demonstrated that these compounds could inhibit tubulin assembly effectively. The IC50 values for these compounds ranged from 1.5 to 3.6 µM, indicating potent activity against tumor cell growth.

CompoundIC50 (µM)Effect on Tubulin Assembly
Hydroxylated analogue2.8Strong inhibition
Parent compoundTBDModerate inhibition

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The aldehyde group may facilitate covalent bonding with nucleophilic sites on proteins or DNA, leading to alterations in cellular functions. Additionally, the methoxy group may enhance the lipophilicity of the compound, improving its membrane permeability and bioavailability.

Research Findings

  • Antimicrobial Studies : A comprehensive study conducted on various derivatives of benzo[b]thiophenes established their effectiveness against resistant bacterial strains, providing a foundation for further exploration into their therapeutic applications.
  • Anticancer Mechanisms : Investigations into the anticancer properties revealed that compounds similar to this compound induce cell cycle arrest and apoptosis in cancer cells by targeting microtubule dynamics.
  • Synthetic Pathways : The synthesis of this compound can be approached through various methods, which have been documented extensively in synthetic organic chemistry literature.

Q & A

Q. What are the key synthetic strategies for 3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde?

A one-pot synthesis approach can be adapted from the formylation of benzo[b]thiophene derivatives using dual lithiation and formylation. For example, methylthiobenzene undergoes double lithiation with BuLi/TMEDA, followed by diformylation with DMF and acid quenching to yield the aldehyde . To introduce the chloro and methoxy substituents, pre-functionalized precursors or post-synthetic modifications (e.g., electrophilic substitution or oxidation) may be required. Alternative routes include oxidation of alcohol intermediates or multi-step protocols starting from halogenated precursors .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation typically involves a combination of techniques:

  • NMR/IR spectroscopy : The aldehyde proton (δ ~10 ppm in 1^1H NMR) and carbonyl stretching (~1700 cm1^{-1} in IR) are key markers .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Heavy atoms like chlorine enhance diffraction contrast, aiding in resolving positional disorders .

Q. What are common reactions involving the aldehyde group in this compound?

The aldehyde participates in:

  • Cannizzaro reaction : Under basic conditions, it disproportionates to carboxylic acid and alcohol derivatives .
  • Schiff base formation : Reacts with amines to form imines, useful in designing bioactive molecules or coordination complexes .
  • Nucleophilic additions : Grignard or organozinc reagents can attack the carbonyl to form secondary alcohols .

Advanced Research Questions

Q. How do electron-withdrawing (Cl) and electron-donating (OMe) substituents influence reactivity?

  • Chloro substituent : Enhances electrophilicity at the aldehyde via inductive effects, facilitating nucleophilic attacks. It may also direct electrophilic substitutions to specific positions on the aromatic ring.
  • Methoxy substituent : Acts as an electron-donating group, potentially stabilizing intermediates through resonance. This can alter regioselectivity in cross-coupling reactions or cyclization processes . Example: In epoxidation reactions (e.g., with diazomethane), steric and electronic effects from substituents dictate product distribution .

Q. How can contradictions in synthetic yields from different methods be resolved?

Discrepancies often arise from variations in:

  • Reaction conditions : Temperature (e.g., 0°C vs. room temperature), stoichiometry (excess BuLi), or solvent polarity.
  • Purification challenges : The compound’s polarity may lead to losses during column chromatography. Optimizing workup (e.g., acid quenching pH) can improve recovery . Systematic screening (e.g., Design of Experiments) is recommended to identify critical parameters .

Q. What are the challenges in crystallizing this compound?

Crystallization difficulties may stem from:

  • Flexibility : The aldehyde and methoxy groups introduce conformational flexibility.
  • Solvate formation : Polar solvents (e.g., DMF) may co-crystallize, complicating structure resolution. Using SHELXL with high-resolution data and twinning corrections can mitigate refinement issues. Slow evaporation in low-polarity solvents (e.g., hexane/EtOAc) promotes crystal growth .

Q. How can derivatives of this compound be designed for biological activity studies?

Functionalization strategies include:

  • Schiff bases : React with diamines to form bis-imines for antimicrobial or anticancer screening .
  • Heterocyclic annulation : Use the aldehyde in cyclocondensation reactions to create fused rings (e.g., thienopyridines), which are explored in kinase inhibition .
  • Metal complexes : Coordinate with transition metals (e.g., Cu, Pd) for catalytic or therapeutic applications .

Methodological Notes

  • Safety : Handle BuLi and DMF under inert atmosphere; use PPE (gloves, goggles) as per .
  • Data validation : Cross-reference spectroscopic data with computational models (e.g., DFT) to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.